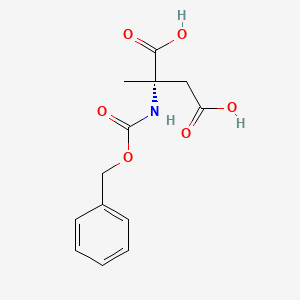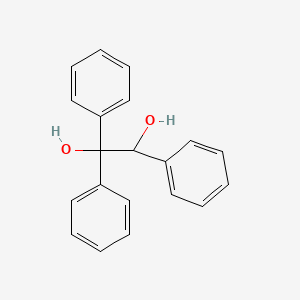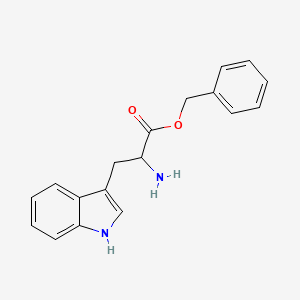
Tryptophane benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tryptophane benzyl ester is a derivative of the amino acid tryptophan, where the carboxyl group of tryptophan is esterified with benzyl alcohol. This compound is of significant interest in organic chemistry and biochemistry due to its unique properties and applications in various fields, including peptide synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing tryptophane benzyl ester is the Fischer–Speier esterification. This involves the reaction of tryptophan with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions in a water-azeotroping solvent . The reaction typically requires a polar solvent like cyclohexane or green ethers such as CPME, TAME, and Me-THF to achieve high yields and enantiomeric purity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous reflux and azeotropic distillation to remove water and drive the reaction to completion. The use of green solvents and optimized reaction conditions ensures sustainability and efficiency in industrial settings .
化学反应分析
Types of Reactions: Tryptophane benzyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and transesterification.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of tryptophan and benzyl alcohol.
Aminolysis: Reaction with ammonia or primary/secondary amines yields amides.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts like p-toluenesulfonic acid.
Common Reagents and Conditions:
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide.
Aminolysis: Ammonia or alkyl amines.
Transesterification: Catalysts like p-toluenesulfonic acid and benzyl alcohol.
Major Products:
Hydrolysis: Tryptophan and benzyl alcohol.
Aminolysis: Tryptophan amides.
Transesterification: New esters depending on the alcohol used .
科学研究应用
Tryptophane benzyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in organic synthesis.
Biology: Serves as a substrate in enzymatic studies and protein engineering.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for tryptophan.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of tryptophane benzyl ester primarily involves its hydrolysis to release tryptophan, which then participates in various biochemical pathways. Tryptophan is a precursor for several bioactive compounds, including serotonin and melatonin, which play crucial roles in neurotransmission and circadian rhythm regulation . The esterification with benzyl alcohol enhances its stability and bioavailability, making it a valuable compound in pharmaceutical formulations .
相似化合物的比较
- Tryptophan methyl ester
- Tryptophan ethyl ester
- Proline benzyl ester
- Methionine benzyl ester
- Arginine benzyl ester
Comparison: Tryptophane benzyl ester is unique due to its indole side chain, which imparts distinct chemical and biological properties compared to other amino acid esters. Its stability and ability to form enantiomerically pure compounds make it particularly valuable in peptide synthesis and pharmaceutical applications .
属性
IUPAC Name |
benzyl 2-amino-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQYRKDGHAPZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
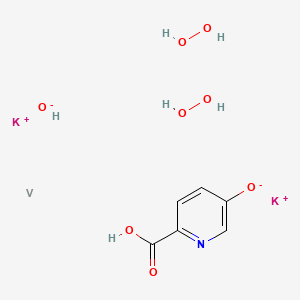
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
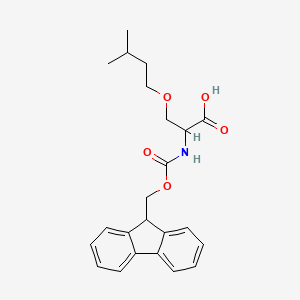

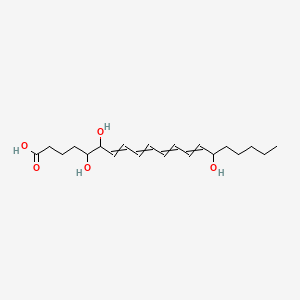
![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)
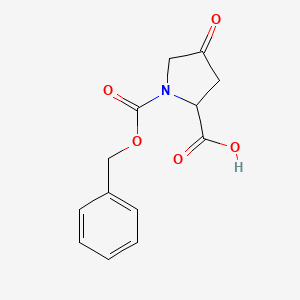
![(+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B13392762.png)
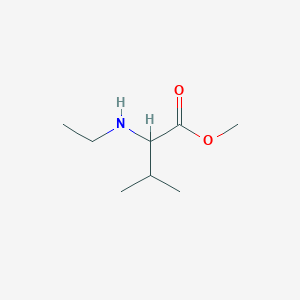
![2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13392772.png)
